![molecular formula C19H13BrN4OS B2560940 (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 333415-21-7](/img/structure/B2560940.png)
(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
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Description
(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, also known as BVT.5182, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. 5182.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazole and benzamide derivatives involves complex chemical reactions that serve as foundational techniques for creating compounds with specific biological activities. For instance, the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives highlights a method for producing compounds tested as potential plant growth regulators (Teitei, 1980). Additionally, the development of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process showcases an efficient synthesis route for producing a variety of these compounds in good to excellent yields (Wang et al., 2008).
Potential Biological Activities
The research on thiazole and benzamide derivatives extends into their potential biological activities, offering a glimpse into their applications in pharmacology and medicine. Some derivatives have been explored for their antifungal and anticancer properties, which is indicative of the broader therapeutic potential of such compounds. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives was motivated by the search for antifungal agents (Narayana et al., 2004). Moreover, compounds containing the thiadiazole scaffold and benzamide groups have shown promising in vitro anticancer activity against a panel of human cancer cell lines, highlighting the potential of these molecules in cancer therapy (Tiwari et al., 2017).
properties
IUPAC Name |
4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-3-1-2-13(8-15)17-11-26-19(24-17)14(9-21)10-23-16-6-4-12(5-7-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNJRLQQNOBTB-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide |
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